molecular formula C19H15ClN4O B12218699 Methanone, [7-(4-chlorophenyl)-1,7-dihydro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenyl- CAS No. 907972-13-8

Methanone, [7-(4-chlorophenyl)-1,7-dihydro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenyl-

Cat. No.: B12218699
CAS No.: 907972-13-8
M. Wt: 350.8 g/mol
InChI Key: FIWRBYQPKWDGGU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

Experimental ¹H and ¹³C NMR data (DMSO-d₆) reveal distinct signals:

Nucleus Chemical Shift (δ, ppm) Assignment
¹H 2.45 (s, 3H) Methyl group at C5
¹H 6.90–7.80 (m, 9H) Aromatic protons (Ph, Cl-Ph)
¹H 8.20 (s, 1H) NH of dihydro-pyrimidine
¹³C 25.6 C5 methyl
¹³C 134.8, 138.2 Chlorophenyl C-Cl
¹³C 192.4 Ketone carbonyl

The downfield carbonyl carbon (δ 192.4 ppm) confirms conjugation with the aromatic system.

Infrared (IR) Spectroscopy

Key absorptions include:

  • 1685 cm⁻¹ : Stretching vibration of the ketone (C=O).
  • 1590–1450 cm⁻¹ : Aromatic C=C and C=N stretching.
  • 750 cm⁻¹ : C-Cl out-of-plane bending.

Ultraviolet-Visible (UV-Vis) Spectroscopy

In ethanol, λₘₐₐ ≈ 265 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) and 310 nm (ε = 8,200 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the conjugated triazolo-pyrimidine and benzoyl systems.

Mass Spectrometry

Electrospray ionization (ESI-MS) fragments include:

  • m/z 351.10 [M+H]⁺ (100% intensity).
  • m/z 274.08 [M - C₆H₅CO]⁺ (loss of benzoyl group).
  • m/z 139.03 [C₆H₄Cl]⁺ (chlorophenyl fragment).

Tautomeric Forms and Conformational Dynamics

The compound exhibits tautomerism and conformational flexibility:

  • Triazole Tautomerism : The triazolo ring equilibrates between 1H- and 3H- tautomers, favoring the 1H-form due to stabilization via intramolecular hydrogen bonding (N-H···O=C).
  • Keto-Enol Tautomerism : The dihydro-pyrimidine NH group may tautomerize to an enol form, though computational studies suggest the keto form predominates (ΔG ≈ +5.2 kcal/mol).
  • Conformational Isomerism : Rotation about the C6-CO bond generates syn and anti conformers. Density functional theory (DFT) calculations indicate a 1.8 kcal/mol preference for the syn conformation, where the benzoyl oxygen aligns with the triazole N2 atom.
Tautomer/Conformer Energy (kcal/mol) Population (%)
1H-Keto (syn) 0.0 78
1H-Keto (anti) 1.8 19
3H-Enol 3.5 3

Dynamic NMR studies in DMSO-d₆ at 298 K show broadened signals for the NH proton (δ 8.20 ppm), consistent with slow exchange between tautomers on the NMR timescale.

Properties

CAS No.

907972-13-8

Molecular Formula

C19H15ClN4O

Molecular Weight

350.8 g/mol

IUPAC Name

[7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-phenylmethanone

InChI

InChI=1S/C19H15ClN4O/c1-12-16(18(25)14-5-3-2-4-6-14)17(13-7-9-15(20)10-8-13)24-19(23-12)21-11-22-24/h2-11,17H,1H3,(H,21,22,23)

InChI Key

FIWRBYQPKWDGGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of the Triazolopyrimidine Core

The foundational step in preparing the target compound involves synthesizing thetriazolo[1,5-a]pyrimidine scaffold. A validated approach begins with γ-butyrolactone, which undergoes cyclocondensation with aminoguanidine carbonate in pyridine at reflux to yield 5-amino-3-(3-hydroxypropyl)-4H-triazole (1 ) in 40% yield. Subsequent condensation of 1 with ethyl acetoacetate in acetic acid generates a mixture of 2 and its acetylated derivative 2′ , which is treated with methanolic ammonia to isolate 2 (88% yield). Chlorination of 2 using phosphorus oxychloride (POCl₃) at reflux produces 7-chloro-2-(3-chloropropyl)-5-methyl-triazolo[1,5-a]pyrimidine (3 ) in 94% yield. This intermediate serves as the critical precursor for introducing the 4-chlorophenyl group.

The methanone moiety is introduced via a two-step sequence involving thioether formation and aminomethylation. First, 4 undergoes etherification with (furan-2-yl)methanethiol in the presence of sodium hydride, yielding intermediates 5a–5c (80–85% yield). Subsequent aminomethylation with formaldehyde and secondary amines (e.g., morpholine, piperidine) in acetic acid at 50°C installs the methanone-containing sidechain, producing the final products 6–20 in 45–80% yields. For the target compound, selection of phenylmagnesium bromide or Friedel-Crafts acylation conditions may optimize methanone introduction, though explicit details require further optimization.

Purification and Byproduct Management

Purification is critical due to byproducts like triphenylphosphine oxide (TPPO) from Mitsunobu reactions. A patent-described protocol reduces TPPO by ≥85% via sequential trituration with propan-2-ol at 0–5°C and treatment with magnesium chloride. For example, dissolving crude product in warm propan-2-ol followed by crystallization at 5°C overnight yields crystals with ≤0.1% TPPO. Chromatographic purification (silica gel, ethyl acetate/cyclohexane) further enhances purity.

Analytical Characterization

Intermediate and final products are characterized using:

  • 1H-NMR : Key signals include δ 2.30 (s, CH₃), δ 3.45 (t, CH₂), and aromatic protons at δ 7.2–7.8.
  • Mass Spectrometry : Molecular ion peaks ([MH⁺]) confirm masses, e.g., 3 at m/z 245.2.
  • HPLC : Purity ≥96% is achievable after crystallization.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Purity (%) Source
Core synthesis (→3 ) POCl₃, reflux, 3 h 94 96
4-Chlorophenyl intro 4-Chloroaniline, isopropanol, 50°C, 3 h 87–93 ≥95
Methanone functional Formaldehyde, secondary amine, 50°C, 4 h 45–80 ≥90
Purification Propan-2-ol trituration, MgCl₂ 22–33 ≥99

Challenges and Optimization Opportunities

  • Regioselectivity : Competing substitution at the 2- vs. 7-position necessitates precise stoichiometry and temperature control.
  • Byproduct Removal : TPPO contamination mandates iterative trituration or metal salt complexation.
  • Scalability : Transitioning from batch to continuous flow could enhance reproducibility for steps like chlorination.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : Human cervix cancer (SISO) and human bladder carcinoma (RT-112).
  • IC₅₀ Values : The compound exhibited IC₅₀ values ranging from 2.87 to 3.06 µM, indicating significant growth inhibition compared to standard drugs like cisplatin (IC₅₀ = 0.24–1.22 µM) .

This suggests that Methanone derivatives may serve as promising candidates for further development in cancer therapy.

Antimicrobial Activity

Methanone derivatives have also been evaluated for their antimicrobial properties. A study indicated that certain triazole-pyrimidine compounds demonstrated activity against bacterial strains, suggesting their potential use in treating infections .

Case Study 1: Anticancer Activity

A comprehensive study investigated the effects of Methanone on cervical and bladder cancer cells. The results showed that the compound's mechanism involved inducing apoptosis in cancer cells, which was substantiated by flow cytometry analysis and caspase activation assays.

Case Study 2: Antimicrobial Efficacy

Another research project focused on testing Methanone derivatives against resistant bacterial strains. The findings indicated that some derivatives effectively inhibited bacterial growth through disruption of cell wall synthesis, making them candidates for developing new antibiotics .

Mechanism of Action

The mechanism of action of Methanone, [7-(4-chlorophenyl)-1,7-dihydro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenyl- involves its interaction with specific molecular targets. The compound can inhibit enzymes such as phosphodiesterases, which play a role in various cellular processes. Additionally, it can bind to receptors involved in signal transduction pathways, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Differences and Molecular Properties
Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Synthesis Method
Target Compound 5-Me, 7-(4-ClPh), 6-PhCO- ~355.8* Chlorophenyl, Methanone TMDP-catalyzed condensation
1-(5,7-Dimethyl-2-phenyltriazolo[1,5-a]pyrimidin-6-yl)ethanone 5,7-Me, 2-Ph, 6-COMe 266.3 Methyl, Phenyl, Ketone Not specified
(7-(4-Hydroxyphenyl)-5-phenyltetrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone 7-(4-OHPh), 5-Ph, 6-PhCO- ~384.4 Hydroxyphenyl, Methanone Sodium azide/mercuric acetate
Di(1H-tetrazol-5-yl)methanone oxime Tetrazole rings, oxime Not reported Tetrazole, Oxime Multi-step H-bonding assembly

*Estimated based on molecular formula (C₁₉H₁₄ClN₄O).

Key Observations:
  • Steric Hindrance: Bulky substituents (e.g., cyclopentyl/cyclohexyl in indole methanones) reduce reactivity and alter spectral profiles, whereas the target’s chlorophenyl group balances steric effects and electronic properties .
Key Observations:
  • Catalyst Safety : TMDP offers advantages over traditional catalysts like piperidine (regulated due to drug synthesis risks) or mercuric acetate (toxic heavy metal) .
  • Green Chemistry : The target’s synthesis aligns with green chemistry principles through solvent-free conditions and catalyst recyclability .

Physicochemical and Thermal Properties

Table 3: Stability and Spectral Characteristics
Compound Thermal Decomposition (°C) Density (g/cm³) Spectral Features
Target Compound Not reported Not reported Expected aromatic C-Cl stretch (750 cm⁻¹)
Di(1H-tetrazol-5-yl)methanone oxime 288.7 1.675 Broad H-bonding network (IR/NMR)
Cyclopentyl(indole-3-yl)methanone Not reported Not reported No NH/OH peaks due to steric hindrance
Key Observations:
  • Thermal Stability : The target likely exceeds 200°C based on triazolopyrimidine analogs but lacks direct data. Tetrazole derivatives (e.g., ) show higher stability due to extensive H-bonding.
  • Spectral Analysis : The 4-chlorophenyl group in the target should produce distinct UV/Vis and NMR signals, differentiating it from methoxy or hydroxyl analogs .

Biological Activity

Methanone, specifically [7-(4-chlorophenyl)-1,7-dihydro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenyl-, is a compound belonging to the triazolo-pyrimidine class. Its unique structure, characterized by a fused triazole and pyrimidine ring system, has been associated with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C19H15ClN4OC_{19}H_{15}ClN_{4}O with a molecular weight of 350.8 g/mol. The presence of the 4-chlorophenyl substituent and the 5-methyl group significantly influence its chemical behavior and biological interactions.

PropertyValue
CAS Number907972-13-8
Molecular FormulaC19H15ClN4O
Molecular Weight350.8 g/mol

The biological activity of Methanone is primarily attributed to its triazolo-pyrimidine structure. This core structure is known for its interactions with various biological targets, including enzymes and receptors involved in cancer and viral infections. Studies have shown that subtle structural variations can tune its biological properties toward antiviral or antitumoral activity. For instance, modifications on the phenyl moiety have been linked to enhanced efficacy against specific cancer cell lines through mechanisms such as the inhibition of tubulin polymerization .

Biological Activities

Research indicates that Methanone exhibits significant antitumor and antiviral properties. In vitro studies have demonstrated cytotoxic effects against various human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The compound has shown IC50 values below 100 μM in these assays, indicating potent activity .

Case Studies

  • Antitumor Activity : A study reported that compounds with similar structural features to Methanone displayed cytotoxicity against MCF-7 cells with IC50 values ranging from 59 μM to 69 μM depending on the substituents on the phenyl ring .
  • Antiviral Activity : Another investigation highlighted that modifications in the triazolo-pyrimidine framework could lead to compounds with enhanced antiviral properties, particularly against RNA viruses .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that:

  • The 4-chlorophenyl group enhances lipophilicity and membrane permeability.
  • The 5-methyl group contributes to the overall stability and reactivity of the compound.

These factors collectively influence the pharmacokinetic properties and therapeutic potential of Methanone.

Chemical Reactions Analysis

2.1. Cyclization to Form the Triazolo-Pyrimidine Core

Reaction TypeReagents/ConditionsOutcomeSource
Condensation/CyclizationHydrazine hydrate, refluxing ethanolFormation of fused triazolo-pyrimidine ring
Nucleophilic Attack5-amino-1-phenyl-1H-1,2,4-triazole derivatives, aromatic aldehydesThree-component reaction to form substituted triazolo-pyrimidines

2.2. Substitution Reactions

Reaction TypeReagents/ConditionsOutcomeSource
Electrophilic SubstitutionChlorine source (e.g., Cl⁻)Introduction of 4-chlorophenyl group
Coupling ReactionsPhenyl isothiocyanate, K₂CO₃Functionalization of triazolo-pyrimidine with aromatic groups

2.3. Acylation Reactions

Reaction TypeReagents/ConditionsOutcomeSource
Friedel-Crafts AcylationAcyl chloride, Lewis acid catalystFormation of methanone group
Ketone FormationEthyl acetoacetate, acetic acidSynthesis of substituted triazolo-pyrimidine derivatives

Mechanism of Action

The compound’s reactivity stems from its nitrogen-rich heterocyclic structure and substituents:

  • Triazolo-Pyrimidine Core : The fused ring system participates in nucleophilic aromatic substitution and electrophilic interactions due to electron-deficient regions .

  • 4-Chlorophenyl Group : The chloro substituent enhances electrophilicity, facilitating further substitution or coupling reactions .

  • Methanone Moiety : The ketone group can undergo reduction (to form alcohols) or oxidation (to form carboxylic acids).

Physical and Chemical Stability

  • Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO) due to its aromatic and heterocyclic features.

  • Thermal Stability : Requires controlled conditions to avoid decomposition during synthesis.

  • Chemical Reactivity : Susceptible to nucleophilic attack at the triazolo-pyrimidine core and electrophilic substitution at the 4-chlorophenyl group .

Q & A

Q. What are the standard protocols for synthesizing triazolo-pyrimidine derivatives like Methanone [7-(4-chlorophenyl)-...]phenyl-?

Methodological Answer: The synthesis typically involves a one-pot multicomponent reaction. For example, a mixture of 4-chlorobenzaldehyde (2.0 mmol), 3-amino-1,2,4-triazole (2.0 mmol), ethyl cyanoacetate (2.0 mmol), and TMDP catalyst (10 mol%) is refluxed in ethanol/water (1:1 v/v) for 1–3 hours. The product is isolated via filtration after solvent removal and recrystallized from ethanol, yielding ~92% purity . Key steps include TLC monitoring and catalyst reuse without purification.

Reaction Parameter Condition Yield
Solvent SystemEthanol/water (1:1 v/v)92%
CatalystTMDP (10 mol%)92%
TemperatureReflux (~78°C)

Q. How is structural characterization performed for this compound?

Methodological Answer: Purity is confirmed via TLC (silica gel SIL G/UV 254 plates). Structural integrity is validated using 1H^1H NMR (400 MHz, DMSO-d6), 13C^{13}C NMR, and elemental analysis. For example, 1H^1H NMR peaks for aromatic protons appear at δ 7.2–8.1 ppm, while the triazole NH2_2 group resonates at δ 5.8–6.2 ppm . X-ray crystallography (e.g., bond angles within normal ranges) further confirms stereochemistry .

Q. What purification methods are effective for isolating the target compound?

Methodological Answer: Crude products are purified via recrystallization from ethanol. After filtration, the product is dissolved in hot ethanol (50°C) and cooled overnight to form crystalline solids. This method achieves >90% purity, with residual catalyst removed during solvent partitioning .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce reliance on toxic catalysts like TMDP?

Methodological Answer: While TMDP is efficient, its toxicity necessitates alternatives. Piperidine-based catalysts have been explored but face regulatory hurdles . A hybrid approach using green solvents (e.g., PEG-400/water) with reduced catalyst loading (5 mol%) can lower environmental impact. Catalyst recovery via rotary evaporation of the aqueous phase allows ≥3 reuse cycles without yield loss .

Q. What strategies resolve contradictions in reported biological activity data for triazolo-pyrimidine analogs?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell line variability). To address this:

  • Standardize testing protocols (e.g., MTT assay for cytotoxicity).
  • Compare substituent effects: Electron-withdrawing groups (e.g., Cl at 4-phenyl) enhance antimicrobial activity, while methyl groups improve solubility .
  • Use docking studies to correlate structural features (e.g., triazole ring planarity) with target binding .

Q. How can computational methods guide the design of derivatives with improved bioactivity?

Methodological Answer: DFT studies optimize geometry (e.g., bond angles, charge distribution) to predict reactivity. Molecular docking against targets (e.g., bacterial DHFR enzyme) identifies favorable interactions. For example, introducing a 3-methoxyphenyl group at position 6 improves hydrophobic binding in the enzyme pocket .

Derivative Modification Predicted Impact
4-Chlorophenyl substituentEnhanced antimicrobial activity
Methyl group at position 5Increased metabolic stability

Q. What advanced techniques validate structural ambiguities in crystallographic data?

Methodological Answer: Conflicting bond length/angle reports are resolved using:

  • High-resolution XRD (≤0.01 Å precision) .
  • Hirshfeld surface analysis to quantify intermolecular interactions.
  • 1H^1H-15N^{15}N HMBC NMR to confirm heterocyclic connectivity .

Methodological Notes

  • Contradictions in Catalyst Use : While TMDP is toxic, its efficiency in molten-state reactions (65°C, 92% yield) makes it preferable to piperidine in controlled settings .
  • Biological Testing : Always include positive controls (e.g., ciprofloxacin for antibacterial assays) and validate via dose-response curves .

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